

# Technical Support Center: Improving the Reproducibility of BMS-986094 Cardiotoxicity Findings

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## Compound of Interest

Compound Name: BMS-986094

Cat. No.: B608112

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This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to improve the reproducibility of cardiotoxicity findings related to **BMS-986094**. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summary data tables.

## Frequently Asked Questions (FAQs)

Q1: What is **BMS-986094** and why is its cardiotoxicity a concern?

A1: **BMS-986094** (also known as INX-08189) is a guanosine nucleotide analogue prodrug that was in development for the treatment of the Hepatitis C virus (HCV).[1][2] Its clinical development was halted during Phase II trials due to unexpected and severe cardiotoxicity, which included one patient death and hospitalization of eight others who exhibited significantly reduced left ventricular ejection fraction (LVEF).[1][2][3] In a retrospective analysis of 34 patients treated with **BMS-986094**, 14 showed evidence of cardiac dysfunction.[2]

Q2: What is the proposed mechanism of **BMS-986094**-induced cardiotoxicity?

A2: The precise mechanism of **BMS-986094**-induced cardiotoxicity is still under investigation, with some conflicting reports. A prominent hypothesis is that the toxicity is mediated by mitochondrial dysfunction.[3] The active triphosphate form of **BMS-986094** has been shown to

be incorporated by mitochondrial RNA polymerase (POLRMT), which can lead to a reduction in the expression of mitochondrial-encoded proteins and impair mitochondrial respiration.[3] Other studies suggest that the cardiotoxicity may be linked to disruptions in calcium handling, leading to impaired cardiomyocyte contractility.[4][5][6][7] Some research indicates that the observed cardiotoxic effects, such as ST depressions and T-wave inversions in patients, can be mimicked in vitro using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), suggesting a direct effect on cardiomyocyte electrophysiology that may be independent of mitochondrial toxicity.[3]

Q3: Why is there a focus on using hiPSC-CMs to study **BMS-986094** cardiotoxicity?

A3: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a key in vitro model for studying drug-induced cardiotoxicity because they provide a human-relevant physiological system.[5][8] They exhibit many of the electrophysiological and contractile properties of native human cardiomyocytes, making them more predictive of clinical outcomes than some animal models or immortalized cell lines.[8][9][10] For **BMS-986094**, hiPSC-CMs have been instrumental in recapitulating the clinical cardiotoxic phenotype and investigating the underlying mechanisms, such as effects on contractility, electrophysiology, and mitochondrial function.[4][5][11]

## Troubleshooting Guides

### hiPSC-Cardiomyocyte Culture and Plating

Q: My hiPSC-CMs show low viability or do not form a synchronously beating monolayer after thawing and plating. What could be the issue?

A: This is a common issue that can be attributed to several factors:

- **Suboptimal Cell Quality:** Ensure you are starting with high-quality, cryopreserved hiPSC-CMs with high viability post-thaw.
- **Incorrect Seeding Density:** The optimal seeding density is crucial for forming a functional monolayer. For microelectrode array (MEA) plates, a common starting point is around 50,000 cells per well in an 8  $\mu$ L droplet over the electrode area for a 48-well plate.[1][12]

- **Improper Coating of Culture Plates:** Inadequate coating with an extracellular matrix solution (e.g., Matrigel® or fibronectin) can lead to poor cell attachment.[13][14] Ensure the coating is applied evenly and not allowed to dry out before cell seeding.[1][12]
- **Handling During Plating:** When adding media after seeding, do so gently and at an angle to avoid dislodging the cells.[1][12] Rapid addition of media can prevent the formation of a confluent monolayer.[1][12]

## Microelectrode Array (MEA) Experiments

Q: I am observing high variability in my MEA recordings between wells treated with the same concentration of **BMS-986094**. How can I reduce this variability?

A: High variability in MEA data can be minimized by addressing the following:

- **Inconsistent Cell Monolayers:** Visually inspect the hiPSC-CM monolayers to ensure they are of similar confluency and coverage over the electrodes in each well.
- **Edge Effects:** Wells on the edge of the plate are more prone to evaporation, which can alter compound concentrations and affect cell health. To mitigate this, maintain proper humidity in the incubator and consider not using the outermost wells for data collection.
- **Compound Preparation and Dosing:** Ensure accurate and consistent preparation of **BMS-986094** dilutions. When adding the compound to the wells, mix gently to ensure even distribution without disturbing the cell monolayer.
- **Baseline Recording Stability:** Allow the hiPSC-CMs to stabilize on the MEA plate for a sufficient period (often 7-12 days post-plating) before initiating the experiment.[13] Ensure that baseline recordings are stable before adding the compound.

Q: The field potential duration (FPD) in my control wells is shortening or lengthening significantly over the course of a chronic (multi-day) experiment. What could be the cause?

A: Changes in the FPD of control wells during a chronic study can be due to:

- **Media Depletion:** Over time, essential nutrients in the culture medium are depleted, and waste products accumulate. This can alter the electrophysiological properties of the

cardiomyocytes. Regular media changes (e.g., every 2-3 days) are crucial for maintaining a stable baseline.

- **Cell Maturation or De-differentiation:** hiPSC-CMs can undergo changes in their electrophysiological phenotype in long-term culture. Using a consistent and optimized maintenance medium can help to maintain a more stable phenotype.
- **Evaporation:** As mentioned previously, evaporation can concentrate media components and affect cell function. Ensure the incubator has adequate humidity and use plates with evaporation-reducing lids.[\[3\]](#)

## Mitochondrial Respiration (Seahorse) Assay

Q: My Seahorse assay results show inconsistent oxygen consumption rates (OCR) in my baseline readings. How can I improve the consistency?

A: Inconsistent baseline OCR can be caused by several factors:

- **Uneven Cell Seeding:** It is critical to have a uniform cell monolayer in each well of the Seahorse plate. Use a validated cell counting method and careful pipetting to ensure consistent cell numbers across wells.
- **Cell Stress During Assay Preparation:** The pre-equilibration step where cells are washed with and maintained in the assay medium is critical.[\[14\]](#) Perform this step gently to avoid stressing the cells.
- **Temperature and pH Fluctuations:** Ensure that all media and injection solutions are pre-warmed to 37°C and that the assay is performed in a non-CO2 incubator to maintain stable pH.[\[14\]](#)[\[15\]](#)
- **Injector Issues:** Clogged or improperly loaded injector ports on the sensor cartridge can lead to inconsistent compound delivery. Ensure the ports are clean and loaded correctly.

## Data Presentation

Table 1: Effects of **BMS-986094** on hiPSC-CM Electrophysiology (MEA)

Parameter	Concentration	Duration of Exposure	Observed Effect	Source
Beat Rate	80 nM	14 days	Almost doubling of beat rate	[3]
0.3 $\mu$ M and 1 $\mu$ M	72 and 96 hours	Increased beat rate	[11]	
Field Potential Duration (Corrected)	0.3 $\mu$ M and 1 $\mu$ M	72 and 96 hours	Shortening of FPDc	[11]
T-wave	1 $\mu$ M and 10 $\mu$ M	72 and 96 hours	Flattening of the T-wave	[11]
Electrical Activity	> 80 nM	14 days	Complete loss of electrical activity	[3]
Impedance (Cell Viability)	Dose-dependent	96 hours	Significant decrease	[11]

Table 2: Cytotoxicity and Mitochondrial Effects of **BMS-986094** on hiPSC-CMs

Assay	Concentration	Duration of Exposure	Observed Effect	Source
Cytotoxicity (CellTiter-Glo)	IC50 of 0.24 - 0.35 $\mu$ M	14 days	Reduced ATP levels	[3]
Calcium Flux	0.4 $\mu$ M	14 days	Very low calcium levels and rapid beating	[3]
80 nM	14 days	Rapid beating	[3]	
Mitochondrial Biogenesis	Tested up to 10 $\mu$ M	8 days	Effects on mitochondrial biogenesis detected	[3]
Contraction Dysfunction	0.3 - 3 $\mu$ M	$\geq$ 4 days	Induced contraction dysfunction	[5][6][7]
Calcium Transient	Concentration-dependent	Long-term	Decreased calcium amplitude	[4][6]

## Experimental Protocols

### Microelectrode Array (MEA) Assay for Electrophysiological Analysis

Objective: To measure the extracellular field potentials of a spontaneously beating hiPSC-CM monolayer to assess drug-induced changes in electrophysiology.

Methodology:

- Plate Coating: Coat a 48-well MEA plate with a suitable extracellular matrix (e.g., fibronectin or Matrigel®) by adding the coating solution to cover the electrode area in each well.[1][12][13] Incubate at 37°C in a 5% CO2 incubator for at least 45-60 minutes.[1][12]
- Cell Seeding:

- Thaw cryopreserved hiPSC-CMs according to the manufacturer's protocol.
- Aspirate the coating solution from the MEA plate.
- Seed approximately 50,000 cells in an 8  $\mu$ L droplet directly over the electrode array in each well.[\[1\]](#)[\[12\]](#)
- Incubate the plate at 37°C for 1 hour to allow for cell attachment.[\[1\]](#)[\[12\]](#)
- Gently add 150  $\mu$ L of pre-warmed cardiomyocyte maintenance medium to each well by pipetting against the side of the well.[\[1\]](#)[\[12\]](#)
- Cell Culture and Maturation:
  - Culture the cells at 37°C and 5% CO<sub>2</sub>.
  - Perform a half-medium change every 2-3 days.
  - Allow the cells to form a confluent, spontaneously beating monolayer, which typically takes 7-12 days.[\[13\]](#)
- MEA Recording:
  - Place the MEA plate in the MEA system and allow it to equilibrate to 37°C.
  - Record a stable baseline reading for at least 10 minutes before adding the compound.
  - Prepare serial dilutions of **BMS-986094** in maintenance medium.
  - Add the compound to the wells and record the electrophysiological activity. For chronic studies, recordings can be taken at multiple time points (e.g., 24, 48, 72, 96 hours) after compound addition, with media and compound changes every 2-3 days.[\[3\]](#)[\[11\]](#)
- Data Analysis: Analyze the recorded data to determine parameters such as beat period, field potential duration (FPD), spike amplitude, and the presence of arrhythmias.[\[13\]](#)

## Seahorse XF Assay for Mitochondrial Respiration

Objective: To measure the oxygen consumption rate (OCR) of hiPSC-CMs to assess mitochondrial function following exposure to **BMS-986094**.

Methodology:

- Sensor Cartridge Hydration: The day before the assay, hydrate a Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and incubating overnight at 37°C in a non-CO2 incubator.[\[14\]](#)
- Cell Plating:
  - Coat a Seahorse XF cell culture plate with Matrigel® (1:50 dilution) and incubate for at least one day.[\[14\]](#)
  - Seed hiPSC-CMs at a density of approximately  $2.5 \times 10^5$  cells per well and allow them to adhere for 24 hours.[\[14\]](#)
- Drug Treatment: Treat the cells with the desired concentrations of **BMS-986094** for the specified duration.
- Assay Preparation:
  - On the day of the assay, wash the cells once with pre-warmed Seahorse XF assay medium (supplemented with glucose, sodium pyruvate, and glutamine).[\[14\]](#)[\[16\]](#)
  - Add 525 µL of the assay medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour.[\[14\]](#)
- Compound Plate Preparation: Prepare a stock plate containing the mitochondrial stress test compounds (oligomycin, FCCP, and a mixture of rotenone and antimycin A) diluted in the assay medium.[\[14\]](#)[\[16\]](#)
- Seahorse Assay:
  - Load the sensor cartridge with the compound plate into the Seahorse XF Analyzer.
  - The instrument will perform cycles of mixing, waiting, and measuring to establish a baseline OCR, followed by sequential injections of the mitochondrial inhibitors to measure



ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[14][16]

- Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function.

## Calcium Transient Measurement

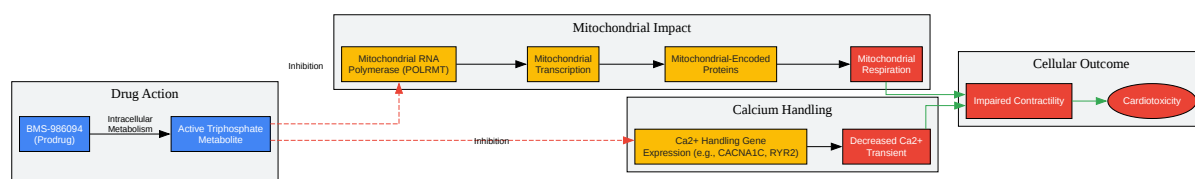
Objective: To measure intracellular calcium fluctuations in hiPSC-CMs to assess the impact of **BMS-986094** on calcium handling.

Methodology:

- Cell Plating: Seed hiPSC-CMs on glass-bottom dishes or plates coated with an extracellular matrix and culture until a spontaneously beating monolayer is formed.
- Dye Loading:
  - Prepare a loading solution of a calcium-sensitive dye such as Fluo-4 AM or Fura-2 AM in a suitable buffer.
  - Incubate the cells with the dye loading solution at room temperature or 37°C for a specified time (e.g., 30-45 minutes).[17][18]
  - Wash the cells to remove excess dye.
- Drug Incubation: Treat the cells with **BMS-986094** for the desired duration.
- Imaging:
  - Place the dish on the stage of a fluorescence microscope (confocal microscopy is often used for higher resolution).[17][18]
  - Excite the dye at the appropriate wavelength (e.g., ~488 nm for Fluo-4, and alternating 340/380 nm for Fura-2) and record the emission (~520 nm for Fluo-4, ~510 nm for Fura-2).[17][19][20]
  - Record time-lapse images or line scans of the fluorescence intensity to capture the calcium transients.

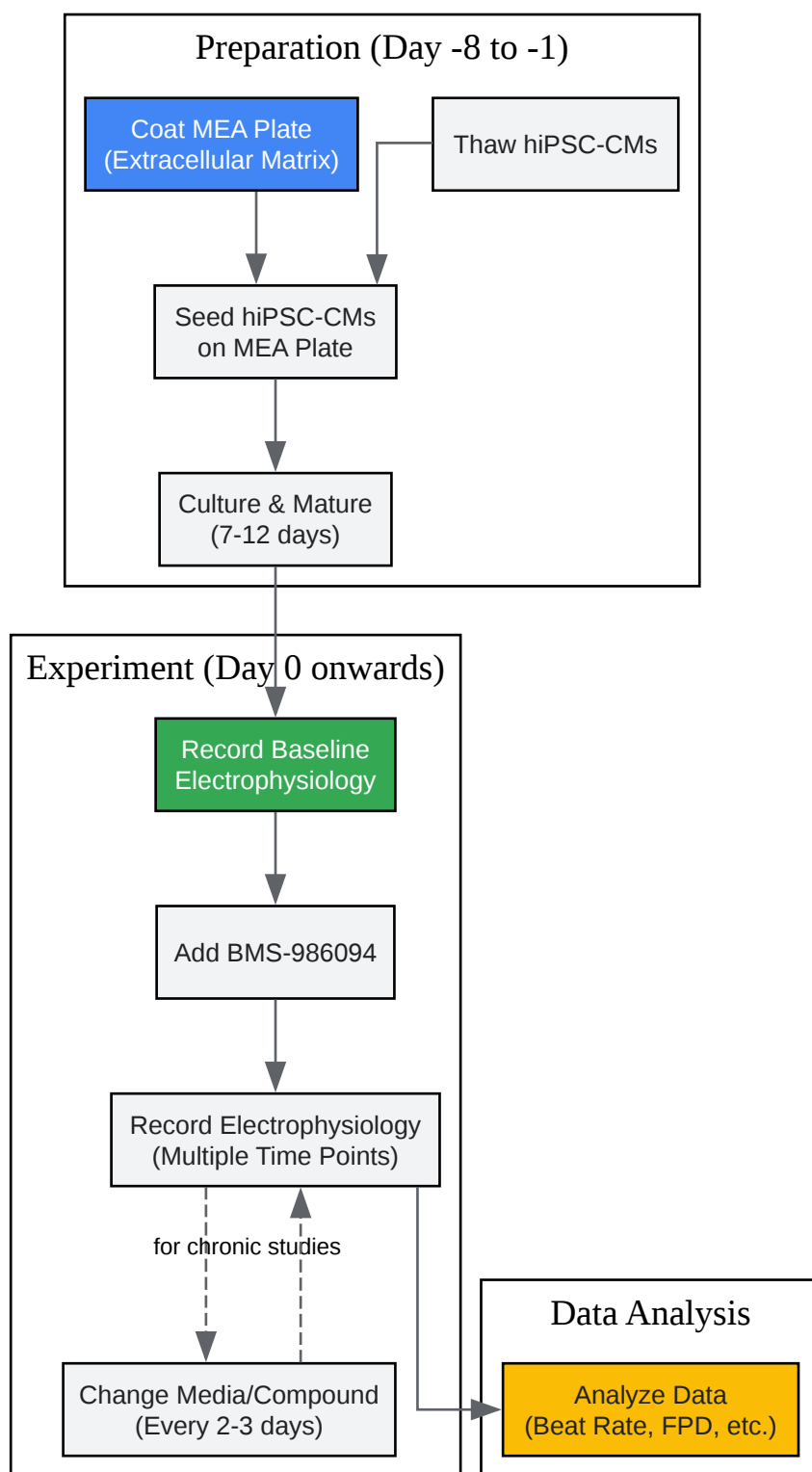
- Data Analysis: Analyze the fluorescence data to determine parameters such as the amplitude, duration, and decay kinetics of the calcium transients. For ratiometric dyes like Fura-2, calculate the ratio of emissions at the two excitation wavelengths to determine intracellular calcium concentrations.[19][20]

## Mandatory Visualizations



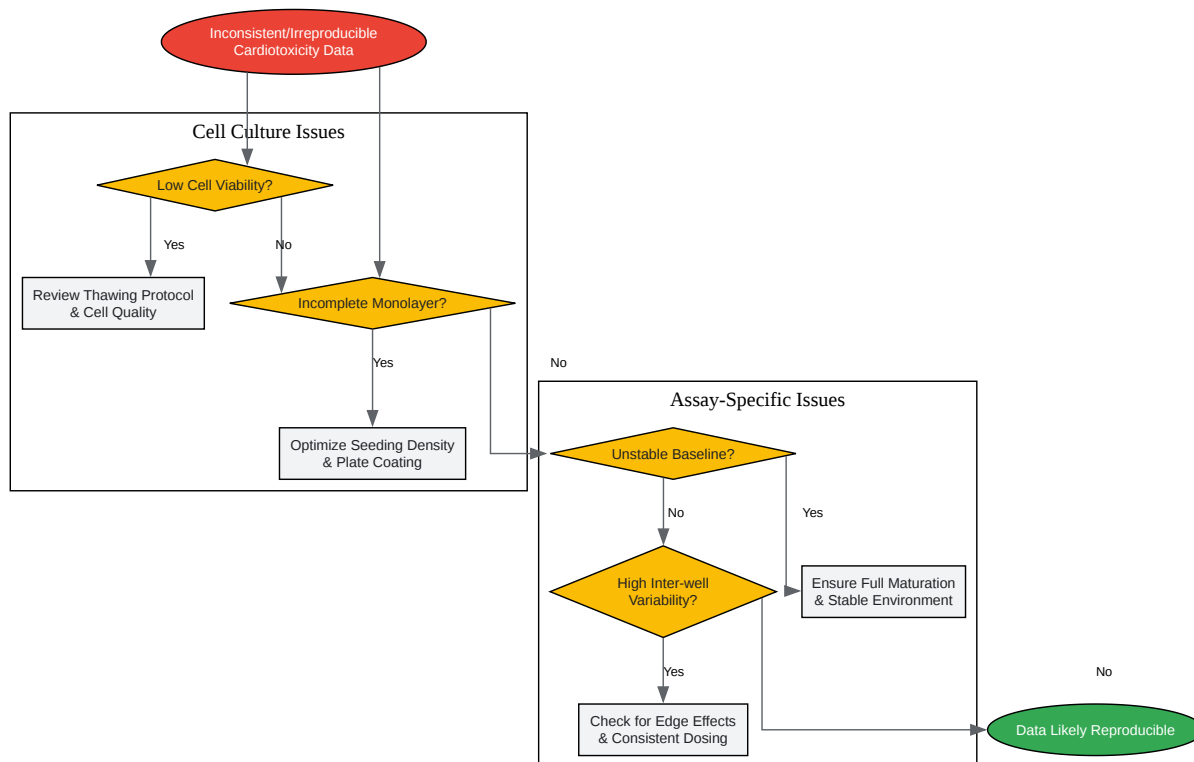
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Caption: Proposed signaling pathway for **BMS-986094**-induced cardiotoxicity.



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Caption: Experimental workflow for a chronic MEA cardiotoxicity assay.



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Caption: Logical troubleshooting flow for cardiotoxicity experiments.

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